molecular formula C9H15ClN4O B489786 4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone CAS No. 692758-59-1

4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone

Cat. No.: B489786
CAS No.: 692758-59-1
M. Wt: 230.69g/mol
InChI Key: CQCVLAHPHNMLMI-UHFFFAOYSA-N
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Description

4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone ring substituted with a chloro group and a dimethylaminopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone typically involves the reaction of 4-chloro-3(2H)-pyridazinone with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.

    4-chloro-3(2H)-pyridazinone: A precursor to 4-chloro-5-{[3-(dimethylamino)propyl]amino}-3(2H)-pyridazinone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminopropylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

692758-59-1

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69g/mol

IUPAC Name

5-chloro-4-[3-(dimethylamino)propylamino]-1H-pyridazin-6-one

InChI

InChI=1S/C9H15ClN4O/c1-14(2)5-3-4-11-7-6-12-13-9(15)8(7)10/h6H,3-5H2,1-2H3,(H2,11,13,15)

InChI Key

CQCVLAHPHNMLMI-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C(C(=O)NN=C1)Cl

Canonical SMILES

CN(C)CCCNC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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